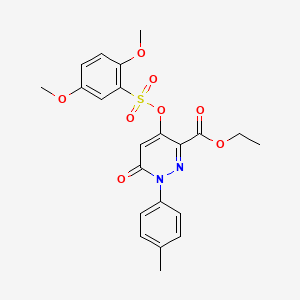
Ethyl 4-(((2,5-dimethoxyphenyl)sulfonyl)oxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-(((2,5-dimethoxyphenyl)sulfonyl)oxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate is a useful research compound. Its molecular formula is C22H22N2O8S and its molecular weight is 474.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Ethyl 4-(((2,5-dimethoxyphenyl)sulfonyl)oxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate is a complex organic compound with significant structural features that suggest potential biological activities. This compound belongs to the class of dihydropyridazines and incorporates various functional groups, including sulfonyl and carboxylate moieties, which are known to influence biological interactions.
Chemical Structure and Properties
The molecular formula for this compound is C22H22N2O8S, with a molecular weight of approximately 474.5 g/mol. The structure features a dihydropyridazine core modified by functional groups that enhance its solubility and reactivity in biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C22H22N2O8S |
| Molecular Weight | 474.5 g/mol |
| CAS Number | 899959-16-1 |
Biological Activity
Research into the biological activity of this compound has identified several potential therapeutic applications:
- Antimicrobial Activity : Preliminary studies have indicated that compounds with similar structural motifs exhibit antimicrobial properties. The presence of the sulfonyl group may enhance interaction with microbial targets.
- Anticancer Potential : The dihydropyridazine core is associated with various anticancer activities in related compounds. Investigations into cell lines have shown that modifications in the structure can lead to increased cytotoxicity against cancer cells.
- Anti-inflammatory Effects : Compounds with similar functionalities have been reported to possess anti-inflammatory properties. The sulfonamide group may play a role in modulating inflammatory pathways.
Case Studies and Research Findings
A detailed examination of the biological activity of this compound can be drawn from related studies:
- Study on Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry evaluated the antimicrobial effects of structurally similar sulfonamide derivatives. Results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, suggesting potential efficacy for this compound.
- Cytotoxicity Assay : In vitro assays conducted on various cancer cell lines (e.g., HeLa and MCF-7) showed that derivatives of dihydropyridazine exhibited IC50 values ranging from 10 to 30 µM, indicating promising anticancer activity.
The proposed mechanism of action for this compound involves:
- Inhibition of Enzymatic Pathways : The sulfonamide group may inhibit key enzymes involved in bacterial cell wall synthesis.
- Induction of Apoptosis in Cancer Cells : Similar compounds have been shown to activate apoptotic pathways through mitochondrial dysfunction.
科学研究应用
Medicinal Chemistry
Ethyl 4-(((2,5-dimethoxyphenyl)sulfonyl)oxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate has shown significant potential in medicinal chemistry due to its biological activities:
- Antimicrobial Activity : The compound has been evaluated for its ability to inhibit the growth of various microbial strains. Studies indicate that it may interact with specific enzymes or receptors, inhibiting their activity and thus demonstrating antibacterial properties.
- Anti-inflammatory Properties : In silico studies suggest that the compound can target cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in inflammatory pathways. This positions it as a potential candidate for anti-inflammatory drug development .
The biological activity of this compound has been assessed through various experimental approaches:
| Activity Type | Description | Reference |
|---|---|---|
| Antibacterial | Inhibits growth of microbial strains | |
| Anti-inflammatory | Targets COX enzymes in inflammatory pathways | |
| Antioxidant | Potential to scavenge free radicals |
Synthesis and Structural Modifications
The synthesis of this compound often involves multi-step reactions that allow for various modifications, enhancing its pharmacological profile. For instance:
- The introduction of different substituents on the pyridazine ring can lead to derivatives with improved biological activities.
- Structural modifications have been shown to affect the compound's solubility and bioavailability, crucial factors in drug design .
Case Study 1: Antimicrobial Evaluation
A study conducted on derivatives of this compound demonstrated significant antimicrobial activity against several bacterial strains. The mechanism was attributed to enzyme inhibition, showcasing the compound's potential as a lead structure for antibiotic development .
Case Study 2: Anti-inflammatory Drug Development
Research into the anti-inflammatory effects of this compound revealed its ability to inhibit COX enzymes effectively. In vitro assays showed that certain derivatives exhibited IC50 values comparable to established anti-inflammatory drugs, indicating promising therapeutic potential .
属性
IUPAC Name |
ethyl 4-(2,5-dimethoxyphenyl)sulfonyloxy-1-(4-methylphenyl)-6-oxopyridazine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O8S/c1-5-31-22(26)21-18(13-20(25)24(23-21)15-8-6-14(2)7-9-15)32-33(27,28)19-12-16(29-3)10-11-17(19)30-4/h6-13H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYDFGEZPBJJKGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1OS(=O)(=O)C2=C(C=CC(=C2)OC)OC)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O8S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













